molecular formula C25H20BrNO5 B15005031 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15005031
M. Wt: 494.3 g/mol
InChI Key: VFFJRUXXXWNDNF-LNVKXUELSA-N
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Description

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromine, methyl, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Aldol Condensation: Formation of the pyrrol-2-one ring through a condensation reaction.

    Hydroxylation: Introduction of hydroxy groups to the phenyl rings.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrrol-2-one ring.

    1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-amine: Similar structure but with an amine group replacing the oxygen in the pyrrol-2-one ring.

Uniqueness

The uniqueness of 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20BrNO5

Molecular Weight

494.3 g/mol

IUPAC Name

(4Z)-1-(3-bromo-4-methylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20BrNO5/c1-14-6-9-17(13-20(14)26)27-22(16-4-3-5-18(28)12-16)21(24(30)25(27)31)23(29)15-7-10-19(32-2)11-8-15/h3-13,22,28-29H,1-2H3/b23-21-

InChI Key

VFFJRUXXXWNDNF-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC(=CC=C4)O)Br

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)O)Br

Origin of Product

United States

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